molecular formula C19H30ClNO B12425024 Procyclidine-d11 (hydrochloride)

Procyclidine-d11 (hydrochloride)

Cat. No.: B12425024
M. Wt: 334.0 g/mol
InChI Key: ZFSPFXJSEHCTTR-YSVDEZPHSA-N
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Description

Contextualization of Anticholinergic Pharmacological Research

Anticholinergic drugs are substances that block the action of acetylcholine (B1216132), a neurotransmitter. tandfonline.com This class of drugs has a wide range of therapeutic applications, including the treatment of Parkinson's disease, overactive bladder, and certain respiratory conditions. drugbank.comwikipedia.org Procyclidine (B1679153), the parent compound of Procyclidine-d11, is a muscarinic antagonist that is used to treat Parkinsonism and drug-induced extrapyramidal disorders. drugbank.comwikipedia.orgnih.gov Research in this area is ongoing, with a focus on developing more selective agents and understanding the long-term effects of anticholinergic medications. tandfonline.comnih.govoup.comtg.org.au The "anticholinergic burden," the cumulative effect of taking one or more drugs with anticholinergic properties, is a significant concern, particularly in older adults, as it has been linked to cognitive impairment and other adverse outcomes. tandfonline.comtg.org.aufrontiersin.org

Principles and Significance of Isotopic Labeling in Drug Discovery

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. musechem.commetsol.com This allows researchers to track the molecule through biological systems without significantly altering its chemical properties. musechem.com This method is invaluable in drug discovery for studying absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comnih.govchemicalsknowledgehub.com Both stable and radioactive isotopes are used, with stable isotopes like deuterium (B1214612) gaining prominence due to their safety and versatility. musechem.commetsol.com

Deuterium as a Stable Isotope in Medicinal Chemistry

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. wikipedia.orgsynergyanalyticallabs.com Its use in medicinal chemistry has grown significantly in recent years. acs.org The key difference between hydrogen and deuterium is the presence of an extra neutron in the latter, which doubles its mass. wikipedia.orgbioscientia.de This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.orgbioscientia.de This seemingly subtle change can have a profound impact on the metabolic stability of a drug. nih.govresearchgate.net

Rationales for Deuterium Incorporation in Drug Candidates

The primary rationale for incorporating deuterium into drug candidates is to alter their pharmacokinetic properties, often to improve them. nih.govnih.govresearchgate.net This is due to the "kinetic isotope effect," where the stronger C-D bond can slow down metabolic reactions that involve breaking this bond. wikipedia.orgbioscientia.de This can lead to:

Increased metabolic stability: The drug is broken down more slowly, leading to a longer half-life in the body. nih.govresearchgate.net

Reduced formation of toxic metabolites: By slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized. researchgate.netnih.gov

Improved safety and efficacy: A more stable drug with a more predictable metabolic profile can potentially lead to a safer and more effective treatment. nih.gov

Role of Procyclidine-d11 (hydrochloride) as a Specialized Research Analog

Procyclidine-d11 (hydrochloride) is primarily used as an internal standard in analytical and bioanalytical studies. clearsynth.compubcompare.aiaptochem.com In techniques like mass spectrometry, an internal standard is a compound with similar chemical properties to the analyte (in this case, procyclidine) but with a different mass. aptochem.com The known concentration of the internal standard allows for accurate quantification of the analyte in complex biological samples like blood or urine. clearsynth.comaptochem.com The 11 deuterium atoms in Procyclidine-d11 give it a distinct mass, allowing it to be easily differentiated from the non-deuterated procyclidine.

Overview of Current Academic Research Trajectories for Deuterated Compounds

The field of deuterated pharmaceuticals is an active area of research and development. nih.govnih.gov The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone. nih.govnih.gov Current research is moving beyond simply creating "deuterium-switched" versions of existing drugs and is now incorporating deuterium in the early stages of drug discovery to design novel therapeutic agents with improved properties. acs.orgnih.gov Researchers are exploring the potential of deuteration to address challenges such as drug resistance and to develop treatments for a wide range of diseases. nih.govnih.gov The development of more efficient and selective methods for synthesizing deuterated compounds is also a key area of focus. colab.wsresearchgate.net

Data Tables

Table 1: Properties of Procyclidine and Procyclidine-d11 (hydrochloride)

PropertyProcyclidineProcyclidine-d11 (hydrochloride)
Chemical Formula C₁₉H₂₉NOC₁₉H₁₈D₁₁NO · HCl
Molecular Weight 287.45 g/mol 335.00 g/mol (as hydrochloride)
Primary Use Anticholinergic drug for Parkinsonism and extrapyramidal disorders. drugbank.comwikipedia.orgnih.govInternal standard for analytical and bioanalytical studies. clearsynth.compubcompare.aiaptochem.com
Mechanism of Action Blocks central cholinergic receptors. nih.govnih.govSame as procyclidine, but primarily used for its mass difference in analysis.

Interactive Data Table: Key Research Areas for Deuterated Compounds

Research AreaDescriptionKey Findings/Trends
Pharmacokinetics Studying how the body absorbs, distributes, metabolizes, and excretes deuterated drugs. nih.govresearchgate.netDeuteration can significantly alter pharmacokinetic profiles, often leading to increased half-life and exposure. nih.govtandfonline.com
Metabolic Stability Investigating the resistance of deuterated compounds to metabolic breakdown. nih.govresearchgate.netThe kinetic isotope effect often results in slower metabolism at the site of deuteration. wikipedia.orgbioscientia.de
Therapeutic Applications Exploring the use of deuterated drugs for treating various diseases. nih.govnih.govSeveral deuterated drugs are in clinical trials for conditions like Huntington's disease and psoriasis. nih.gov
Synthesis Developing new and efficient methods to create deuterated molecules. colab.wsresearchgate.netAdvances in catalysis and flow chemistry are enabling more precise and large-scale synthesis. colab.ws

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30ClNO

Molecular Weight

334.0 g/mol

IUPAC Name

1-(2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H/i2D2,5D2,6D2,11D2,12D2;

InChI Key

ZFSPFXJSEHCTTR-YSVDEZPHSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])C(CCN2CCCC2)(C3=CC=CC=C3)O)[2H].Cl

Canonical SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Enrichment for Procyclidine D11 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into Procyclidine (B1679153) Backbone

The introduction of eleven deuterium atoms into the procyclidine structure requires a multi-step approach, often involving a combination of techniques to label different parts of the molecule. The choice of strategy depends on the desired labeling pattern, the availability of deuterated starting materials, and the required isotopic purity.

Achieving selective deuteration at eleven specific positions within the procyclidine molecule is a significant synthetic challenge. The structure of procyclidine, 1-cyclohexyl-1-phenyl-3-pyrrolidin-1-yl-propan-1-ol, offers several potential sites for deuterium incorporation: the cyclohexyl ring, the phenyl ring, and the propanol-pyrrolidine side chain.

One of the most direct methods for synthesizing Procyclidine-d11 is to use deuterated precursors in established synthetic routes for procyclidine. The standard synthesis of procyclidine often involves the reaction of a ketone with a Grignard reagent, followed by further modifications. wikipedia.orgyoutube.com By employing deuterated versions of these starting materials, the deuterium atoms can be incorporated into the final structure.

For instance, the synthesis could start with a deuterated cyclohexyl phenyl ketone. The eleven deuterium atoms could be located on the cyclohexyl ring (d11). The synthesis of such a precursor would itself be a multi-step process, likely involving the exhaustive deuteration of cyclohexanone.

Another approach involves the Mannich reaction, using acetophenone, formaldehyde, and pyrrolidine (B122466) to form a Mannich base, which is then reacted with a Grignard reagent. youtube.comyoutube.com To achieve the d11 labeling pattern, a deuterated cyclohexyl magnesium bromide (Cyclohexyl-d11-MgBr) would be a key reagent. This deuterated Grignard reagent can be prepared from the corresponding deuterated cyclohexyl bromide.

The following table outlines potential deuterated precursors and their role in the synthesis of Procyclidine-d11.

Deuterated PrecursorFormulaPotential Role in Synthesis
Cyclohexanone-d12C₆D₁₂OStarting material for producing a deuterated cyclohexyl group.
Cyclohexyl-d11 bromideC₆D₁₁BrPrecursor for the Grignard reagent Cyclohexyl-d11-magnesium bromide.
Phenylmagnesium bromideC₆H₅MgBrReactant with a deuterated ketone precursor.
PyrrolidineC₄H₉NAmine component in the Mannich reaction. youtube.com

Catalytic deuteration is a powerful technique for introducing deuterium into a molecule, typically by the reduction of an unsaturated precursor with deuterium gas (D₂) in the presence of a metal catalyst. This method is highly efficient for saturating double bonds or aromatic systems.

A potential strategy for synthesizing Procyclidine-d11 could involve the preparation of a precursor containing a cyclohexene (B86901) or benzene (B151609) ring. Catalytic hydrogenation using D₂ and a catalyst such as Palladium (Pd), Platinum (Pt), or Rhodium (Rh) would then introduce deuterium atoms across the double bonds. For example, starting with 1-phenyl-1-cyclohexenyl-3-pyrrolidinopropan-1-ol and subjecting it to catalytic deuteration could potentially saturate the cyclohexene ring with deuterium. However, controlling the stereochemistry and achieving complete deuteration without side reactions can be challenging. Recent advancements have focused on developing more selective catalysts and optimizing reaction conditions to improve the efficiency and specificity of deuterium incorporation. nih.govrsc.org

Hydrogen-Deuterium Exchange (HDE) reactions offer a method to replace hydrogen atoms with deuterium directly on a substrate molecule. nih.gov These reactions are typically catalyzed by acids, bases, or metal catalysts and use a deuterium source like heavy water (D₂O) or deuterium gas. frontiersin.org

For Procyclidine-d11, HDE could be employed on a precursor molecule. For instance, the hydrogen atoms on the cyclohexyl ring of a ketone precursor like cyclohexyl phenyl ketone could be exchanged for deuterium under specific catalytic conditions. nih.gov Proline and its derivatives have been shown to catalyze H/D exchange reactions on ketones like cyclohexanone. nih.govmit.edu This approach could be adapted to deuterate the cyclohexyl moiety of a procyclidine precursor. The efficiency of HDE depends on factors such as pH, temperature, and the structural environment of the hydrogen atoms being exchanged. frontiersin.orgyoutube.com

The synthesis of highly deuterated compounds like Procyclidine-d11 is not without its challenges. Achieving high isotopic purity (ideally >98%) is crucial, as under-deuteration can complicate the interpretation of experimental results. nih.gov

Key Challenges:

Isotopic Scrambling: During synthesis, deuterium atoms may migrate to unintended positions, leading to a mixture of isotopologues.

Incomplete Deuteration: Achieving 100% deuterium incorporation at all target sites is often difficult.

Cost and Availability of Deuterated Reagents: Highly deuterated starting materials can be expensive and may not be commercially available, necessitating their custom synthesis.

Stereoselectivity: When creating chiral centers during deuteration, controlling the stereochemical outcome is essential.

Innovations: Recent research has focused on overcoming these challenges. The development of novel catalytic systems with higher selectivity and activity allows for more precise deuterium placement. rsc.orgnih.gov For example, copper(I)-catalyzed H/D exchange reactions using D₂O as an inexpensive and safe deuterium source have shown promise for the synthesis of α-deuterated pyrrolidine derivatives. nih.govrsc.org Additionally, new methodologies in multicomponent reactions using deuterated building blocks are streamlining the synthesis of complex deuterated molecules. beilstein-journals.org

Selective Deuteration at Specific Molecular Positions

Chromatographic Purification and Isolation of Deuterated Analogues

Following the synthesis, the purification of Procyclidine-d11 (hydrochloride) and its separation from non-deuterated or partially deuterated analogues is a critical step. While deuterated and non-deuterated compounds have nearly identical chemical properties, their slight mass difference is the primary basis for their differentiation by mass spectrometry. However, chromatographic techniques are essential for removing other impurities.

Standard chromatographic methods are employed for the purification of the final product. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Common Purification Techniques:

TechniquePrincipleApplication for Procyclidine-d11
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary phase and a mobile phase.HPLC, particularly reverse-phase HPLC, is a powerful tool for the final purification of Procyclidine-d11, providing high resolution and purity.
Column Chromatography Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica (B1680970) gel, alumina).Used for the purification of intermediates and the final product on a larger scale.
Mass Spectrometry (MS) Not a purification technique, but essential for analyzing the isotopic purity and confirming the mass of the deuterated product. nih.govCoupled with techniques like HPLC (LC-MS), it allows for the quantification of deuterium incorporation.

The isolation of the pure Procyclidine-d11 is typically followed by its conversion to the hydrochloride salt. This is often achieved by treating the free base with a solution of hydrogen chloride in an appropriate solvent, leading to the precipitation of Procyclidine-d11 (hydrochloride). The final product's identity, purity, and level of deuterium incorporation are then rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Isotopic Purity Assessment and Enantiomeric Enrichment (where applicable)

The utility of Procyclidine-d11 (hydrochloride) as an internal standard is directly dependent on its isotopic purity and, given that procyclidine possesses a chiral center, its enantiomeric composition.

Isotopic Purity Assessment

Rigorous analytical techniques are essential to confirm the level and position of deuterium incorporation and to quantify the isotopic purity of the final compound. The primary methods employed are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of Procyclidine-d11. smolecule.com By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of molecules with different numbers of deuterium atoms (isotopologues) can be quantified. This allows for the calculation of the percentage of the desired d11 species and the identification of any less-deuterated or non-deuterated impurities. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are invaluable for confirming the positions of the deuterium labels within the molecule. In ¹H NMR, the absence of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. Conversely, ²H NMR will show signals at the chemical shifts of the incorporated deuterium atoms. The integration of these signals can provide a quantitative measure of deuterium incorporation at each site.

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Isotopic distribution, percentage of d11 isotopologue
¹H Nuclear Magnetic Resonance (NMR)Confirmation of deuterium incorporation sites (by signal absence)
²H Nuclear Magnetic Resonance (NMR)Direct detection and quantification of deuterium at specific sites

Enantiomeric Enrichment

Procyclidine has a chiral center at the carbon atom bearing the hydroxyl, phenyl, and cyclohexyl groups. As such, it exists as a pair of enantiomers. While Procyclidine is often used as a racemic mixture, the synthesis of enantiomerically pure forms can be important for specific pharmacological studies. The assessment and enrichment of a single enantiomer can be achieved through:

Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) can be used to separate the enantiomers of procyclidine. These methods employ a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the determination of the enantiomeric excess (ee).

Nonaqueous Capillary Electrophoresis (NACE): NACE has been shown to be an effective method for the chiral separation of anticholinergic drugs, including those structurally similar to procyclidine. This technique utilizes a chiral selector, such as a cyclodextrin (B1172386) derivative, in the electrolyte solution to achieve separation of the enantiomers.

The development of methods for enantiomeric enrichment, such as preparative chiral chromatography, allows for the isolation of individual enantiomers in sufficient quantities for further research.

Sophisticated Analytical Methodologies for Characterization and Quantification of Procyclidine D11 Hydrochloride in Research Matrices

Mass Spectrometry-Based Techniques for Quantitative Bioanalysis

Mass spectrometry (MS) has become an indispensable tool for the quantitative bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com When coupled with chromatographic separation techniques, MS provides a powerful platform for the analysis of Procyclidine-d11 (hydrochloride).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids. bioanalysis-zone.com Its application in the analysis of Procyclidine-d11 (hydrochloride) involves meticulous method development and validation to ensure reliable and accurate results. nih.govresearchgate.net

The first step in developing an LC-MS/MS method is the optimization of the ionization source parameters to achieve efficient generation of the desired molecular ions. For Procyclidine-d11 (hydrochloride), electrospray ionization (ESI) in the positive ion mode is typically employed. nih.govactascientific.com This is because the tertiary amine group in the procyclidine (B1679153) structure is readily protonated. Key parameters that are optimized include the fragmentor and collision energies to ensure maximal signal intensity and stability for the deuterated molecule. actascientific.com Careful optimization is crucial as the presence of deuterium (B1214612) atoms can sometimes influence the ionization efficiency and fragmentation behavior of the molecule compared to its non-deuterated counterpart. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS technique used for quantification. It involves monitoring a specific precursor ion to product ion transition. For Procyclidine-d11, the precursor ion is the protonated molecule [M+H]+. The selection of product ions is based on the fragmentation pattern of the molecule in the collision cell.

A common MRM transition for the non-deuterated procyclidine is m/z 288.2 → 84. actascientific.com For Procyclidine-d11, with a molecular weight of approximately 298.51 g/mol , the precursor ion would be correspondingly heavier. smolecule.com The selection of a stable and intense product ion is critical for the sensitivity and specificity of the assay. The pyrrolidine (B122466) ring fragment is a common product ion for procyclidine and its analogs.

Table 1: Illustrative MRM Transitions for Procyclidine and Procyclidine-d11

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Procyclidine288.284.0
Procyclidine-d11299.395.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Biological matrices such as plasma and urine are complex and can contain endogenous components that interfere with the ionization of the analyte, a phenomenon known as the matrix effect. nih.gov This can lead to ion suppression or enhancement, affecting the accuracy and precision of the quantitative results.

To evaluate the matrix effect, a common approach is to compare the analyte's response in a standard solution to its response in a post-extraction spiked biological sample. Any significant difference indicates the presence of a matrix effect.

Several strategies are employed to compensate for matrix effects:

Use of a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as Procyclidine-d11 (hydrochloride) itself when quantifying the non-deuterated procyclidine. nih.gov Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.

Efficient Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to remove interfering components from the sample before LC-MS/MS analysis. nih.govactascientific.com For instance, a study utilized liquid-liquid extraction with methyl tertiary butyl ether for plasma samples. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions can help separate the analyte from co-eluting matrix components, thereby minimizing their impact on ionization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Metabolites

While LC-MS/MS is the primary tool for the parent drug, Gas Chromatography-Mass Spectrometry (GC-MS) can be valuable for the analysis of volatile metabolites. Procyclidine can undergo metabolism, including hydroxylation. nih.gov If any of the deuterated metabolites of Procyclidine-d11 are sufficiently volatile or can be made volatile through derivatization, GC-MS could be employed for their identification and quantification.

Studies on the non-deuterated form have shown that mono-hydroxy metabolites are major urinary analytes. nih.gov These metabolites often require derivatization, such as with trimethylsilyl (B98337) (TMS) reagents, to increase their volatility and thermal stability for GC-MS analysis. nih.gov The resulting mass spectra can provide valuable structural information. Chemical ionization (CI) may offer more structurally informative spectra for these derivatives compared to electron impact (EI) ionization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For Procyclidine-d11 (hydrochloride), NMR is crucial for confirming the specific positions of the deuterium atoms within the molecule and for assessing the isotopic purity.

¹H NMR (Proton NMR) is used to identify the locations where hydrogen atoms have been replaced by deuterium. The absence of signals at specific chemical shifts, which are present in the spectrum of the non-deuterated procyclidine, confirms the positions of deuteration. A predicted ¹H NMR spectrum for procyclidine is available in public databases and can serve as a reference. drugbank.com

¹³C NMR (Carbon-13 NMR) can also be used to confirm the structure and purity. The coupling patterns between carbon and deuterium (C-D) differ from those between carbon and hydrogen (C-H), providing further evidence of deuteration.

Deuterium NMR (²H NMR) directly observes the deuterium nuclei, providing a definitive confirmation of the presence and chemical environment of the deuterium atoms.

Deuterium NMR (²H NMR) for Site-Specific Labeling Verification

In the case of Procyclidine-d11 (hydrochloride), the molecule contains deuterium atoms on the cyclohexyl ring. ²H NMR analysis would produce a spectrum with distinct signals corresponding to the different chemical environments of the deuterium nuclei on this ring. The chemical shift of each signal is indicative of the electronic environment of the deuterium atom, allowing for precise assignment to its position on the cyclohexyl moiety. The integration of these signals provides a quantitative measure of the deuterium incorporation at each specific site.

Table 1: Hypothetical ²H NMR Data for Procyclidine-d11 (hydrochloride)

Deuterium PositionChemical Shift (ppm)Integration (Relative Abundance)
Cyclohexyl-d111.2 - 2.011

Note: This table is illustrative. Actual chemical shifts would depend on the specific solvent and experimental conditions.

This site-specific information is critical for ensuring the quality and reliability of the deuterated standard. It confirms that the isotopic label is in the intended positions and has not undergone any unexpected scrambling during the synthesis process.

Proton NMR (¹H NMR) Analysis of Deuterium Isotope Effects on Chemical Shifts

While ¹H NMR spectroscopy is a standard technique for structural elucidation, it also provides valuable insights into the effects of isotopic substitution. The replacement of hydrogen with deuterium can induce small but measurable changes in the chemical shifts of nearby protons, a phenomenon known as the deuterium isotope effect. mdpi.com

In the ¹H NMR spectrum of Procyclidine-d11 (hydrochloride), the signals corresponding to the protons on the phenyl and pyrrolidine rings would be observed. The chemical shifts of these protons may be slightly altered compared to the non-deuterated procyclidine standard. These shifts, though small, are a direct consequence of the deuterium substitution on the adjacent cyclohexyl ring. mdpi.com The heavier deuterium isotope has a lower zero-point vibrational energy, which can lead to subtle changes in bond lengths and angles, thereby influencing the electronic shielding of neighboring protons. mdpi.com

Analyzing these isotopic shifts provides a secondary method of confirming the presence and general location of the deuterium labels. While not as direct as ²H NMR for site-specific verification, the observation of these effects corroborates the successful deuteration of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Procyclidine Moieties

MoietyPredicted Chemical Shift Range (ppm)
Phenyl Protons7.2 - 7.5
Pyrrolidine Protons2.5 - 3.5
Propanol Protons1.8 - 4.0

Source: Predicted data based on general chemical shift ranges for similar functional groups. drugbank.com

Spectroscopic Techniques for Deuterium-Induced Vibrational Shifts (e.g., Infrared, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope significantly alters the vibrational frequencies of the C-D bonds compared to the C-H bonds. This isotopic effect provides a clear spectroscopic signature of deuteration.

In the IR and Raman spectra of Procyclidine-d11 (hydrochloride), the characteristic C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region, would be significantly diminished or absent for the cyclohexyl group. Concurrently, new absorption or scattering bands corresponding to C-D stretching vibrations would appear at lower frequencies, generally in the 2100-2250 cm⁻¹ range. This substantial shift to a lower wavenumber is a direct result of the increased mass of deuterium.

The presence and intensity of these C-D vibrational bands offer a robust confirmation of the successful incorporation of deuterium into the molecule. By comparing the spectra of Procyclidine-d11 (hydrochloride) with that of its non-deuterated analog, the extent of deuteration can be qualitatively and, in some cases, quantitatively assessed.

Table 3: Expected Vibrational Frequency Shifts due to Deuteration in Procyclidine-d11 (hydrochloride)

Vibrational ModeTypical Wavenumber (cm⁻¹) for C-HExpected Wavenumber (cm⁻¹) for C-D
C-H/C-D Stretch2850 - 30002100 - 2250

Advanced Separation Sciences for Deuterated Compound Profiling (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that offers a powerful alternative and complement to high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical compounds. analyticaltoxicology.com CE separates analytes based on their differential migration in an electric field, a process influenced by their charge-to-size ratio. mdpi.com

For the analysis of Procyclidine-d11 (hydrochloride), CE can be employed to assess its purity and to resolve it from its non-deuterated counterpart and any potential impurities. The technique is particularly advantageous due to its high efficiency, speed, and the requirement for only very small sample volumes. analyticaltoxicology.com

In a typical CE method for Procyclidine-d11 (hydrochloride), a background electrolyte (BGE) at a specific pH would be used to control the ionization of the analyte and the electroosmotic flow (EOF). mdpi.com The migration time of Procyclidine-d11 (hydrochloride) would be a key parameter for its identification. While the charge of Procyclidine-d11 (hydrochloride) is identical to its non-deuterated form, subtle differences in hydrodynamic radius due to deuteration might, in some high-resolution CE systems, lead to slight differences in migration times.

Furthermore, coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and selective method for the analysis of deuterated compounds. nih.gov This hyphenated technique combines the high separation power of CE with the definitive identification and quantification capabilities of MS, making it an invaluable tool for the detailed profiling of Procyclidine-d11 (hydrochloride) in complex research matrices.

Table 4: Representative Capillary Electrophoresis Method Parameters

ParameterCondition
CapillaryFused silica (B1680970), 50 µm i.d., 50 cm length
Background Electrolyte50 mM Phosphate buffer, pH 2.5
Applied Voltage25 kV
DetectionUV at 214 nm or Mass Spectrometry

Note: These parameters are illustrative and would require optimization for specific applications.

Mechanistic Pharmacological Investigations of Procyclidine D11 Hydrochloride in Preclinical Research Systems

In Vitro Receptor Binding Affinity and Selectivity Studies

Muscarinic Acetylcholine (B1216132) Receptor Subtype Profiling (M1, M2, M4)

Procyclidine (B1679153) acts as a non-selective antagonist at muscarinic acetylcholine M1, M2, and M4 receptors. drugbank.comwikipedia.org Detailed in vitro studies on the stereoisomers of procyclidine reveal a preference for the (R)-enantiomer and differential affinity across receptor subtypes.

Research has demonstrated that (R)-Procyclidine possesses a higher affinity for the M1 and M4 receptor subtypes compared to the M2 subtype. nih.gov The stereoselectivity is significant, with (S)-Procyclidine showing a markedly lower affinity—130-fold lower for M1 and M4 receptors and 40-fold lower for M2 receptors—when compared to (R)-Procyclidine. nih.gov This difference in affinity suggests that the receptor's stereoselectivity is based on the presence of two distinct binding sites: one that favors a phenyl group and another that accommodates a cyclohexyl group. The superior affinity and stereoselectivity of M1 and M4 receptors for (R)-Procyclidine are attributed to a better fit of the cyclohexyl group into a subsite on these receptors compared to the M2 receptor. nih.gov

Table 1: Binding Properties of Procyclidine Enantiomers at Muscarinic Receptor Subtypes This table is interactive. You can sort and filter the data.

Compound Receptor Subtype Affinity Profile Fold Difference vs. (R)-Procyclidine
(R)-Procyclidine M1 High -
(R)-Procyclidine M4 High -
(R)-Procyclidine M2 Moderate -
(S)-Procyclidine M1 Low 130-fold lower
(S)-Procyclidine M4 Low 130-fold lower
(S)-Procyclidine M2 Low 40-fold lower

Data sourced from a study on the stereoselectivity of procyclidine binding. nih.gov

N-methyl-D-aspartate (NMDA) Receptor Antagonism Evaluation

In addition to its primary anticholinergic activity, procyclidine is recognized as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This action contributes to its profile in neurological research. Studies have confirmed this antagonistic property, although detailed quantitative binding affinity data, such as K_i_ or IC50 values for procyclidine or its deuterated analogue at the NMDA receptor complex, are not extensively detailed in publicly available literature. The evaluation in preclinical models has focused more on the functional consequences of this antagonism, such as its influence on the efficacy of antiepileptic drugs. nih.gov

Enzyme Interaction and Inhibition Kinetics in Isolated Systems

The metabolism of procyclidine is primarily hepatic, involving cytochrome P450 (CYP) enzymes. medicines.org.uk While specific kinetic studies detailing the interaction of Procyclidine-d11 with isolated enzyme systems are not published, the purpose of its deuteration is intrinsically linked to studying these interactions.

Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, is a fundamental tool in drug development. wikipedia.orgresearchgate.net For a compound like Procyclidine-d11, kinetic studies would focus on how the deuterium (B1214612) substitution affects its metabolism by CYP enzymes. The replacement of hydrogen with deuterium at a site of metabolic oxidation (like the cyclohexyl ring) can lead to a slower rate of reaction. By comparing the Vmax (maximum reaction rate) and Km (substrate concentration at half-maximum rate) of procyclidine versus Procyclidine-d11 with isolated CYP isoforms, researchers can quantify the kinetic isotope effect and identify the specific enzymes responsible for its metabolism and the rate-limiting steps in its biotransformation. nih.gov

Cellular Uptake and Subcellular Distribution Studies in Model Cell Lines

Procyclidine's ability to cross the blood-brain barrier indicates that it possesses sufficient lipophilicity to traverse cellular membranes, likely through passive diffusion. drugbank.com The study of how a drug enters a cell and where it localizes is crucial for understanding its mechanism of action.

While specific studies tracking the cellular uptake and subcellular distribution of Procyclidine-d11 in model cell lines are not available, this represents a key application for such a stable isotope-labeled compound. Techniques like high-resolution mass spectrometry imaging could be employed to visualize the distribution of Procyclidine-d11 within cells. Such studies would aim to determine the rate of cell entry and ascertain whether the compound accumulates in specific organelles, such as the endoplasmic reticulum (where metabolic enzymes are located) or lysosomes. This information is vital for correlating pharmacokinetic properties with pharmacodynamic effects at a cellular level. nih.gov

Elucidation of Pharmacological Action through Deuterium Kinetic Isotope Effects (KIEs)

The primary rationale for synthesizing Procyclidine-d11 is to leverage the deuterium kinetic isotope effect (KIE) to investigate its pharmacological properties. The KIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom in the reactant is replaced by one of its isotopes, such as deuterium. nih.gov This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequency of the carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bond.

Measurement of Primary and Secondary KIEs in Enzymatic Reactions

The metabolism of a drug often involves the enzymatic cleavage of C-H bonds. When a C-H bond targeted for cleavage by an enzyme (e.g., a CYP450) is replaced by a stronger C-D bond, the reaction rate slows down. This is known as a primary kinetic isotope effect.

In the case of Procyclidine-d11, the eleven deuterium atoms are located on the cyclohexyl ring. If this ring is a primary site of metabolism (e.g., through hydroxylation), a significant primary KIE would be expected. Measuring the rate of metabolism of procyclidine versus Procyclidine-d11 in an enzymatic assay would reveal the magnitude of this KIE. A large KIE value would confirm that C-H bond cleavage on the cyclohexyl ring is a rate-determining step in the drug's metabolism.

Secondary KIEs can also occur when deuterium is substituted at a position not directly involved in bond breaking. These effects are typically smaller and provide insight into changes in hybridization state or steric environment at the transition state of the reaction. For Procyclidine-d11, even if metabolism occurs elsewhere on the molecule, the presence of deuterium on the bulky cyclohexyl ring could subtly influence how the molecule binds to the active site of a metabolic enzyme, which could be measured as a secondary KIE. Such studies are foundational to understanding how deuteration can be used to create drugs with more predictable and stable pharmacokinetic profiles.

Impact of Deuteration on Drug-Target Residence Time

In preclinical pharmacology, the modification of a drug molecule through deuteration—the selective replacement of hydrogen atoms with their heavier isotope, deuterium—is a strategy employed to favorably alter a compound's pharmacokinetic profile. This alteration is primarily based on the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. wikipedia.org The cleavage of this bond is often a rate-limiting step in drug metabolism. By slowing down this process, deuteration can reduce the rate of metabolic inactivation, potentially leading to a longer drug half-life and increased systemic exposure. bellbrooklabs.comnih.gov

A critical, yet distinct, aspect of a drug's mechanism of action is its drug-target residence time, which is defined as the duration for which a drug molecule remains bound to its biological target. bellbrooklabs.comresearchgate.net This is quantified by the reciprocal of the dissociation rate constant (k_off) and represents the lifetime of the drug-target complex. bellbrooklabs.com A prolonged residence time can lead to a more durable pharmacological effect, even after the concentration of the free drug in the plasma has decreased. researchgate.net For muscarinic antagonists like procyclidine, which acts on M1, M2, and M4 receptors, residence time can be a key determinant of efficacy and selectivity. wikipedia.orgdrugbank.com For instance, the selectivity of some muscarinic antagonists is attributed not to differences in binding affinity (K_d), but to significantly different dissociation rates from various receptor subtypes. acs.org

Procyclidine-d11 (hydrochloride) is the deuterated analogue of procyclidine. While the theoretical premise of deuteration suggests it could impact the metabolic profile of procyclidine, extensive searches of scientific literature and preclinical research databases did not yield specific studies investigating the direct impact of deuteration on the drug-target residence time of Procyclidine-d11 at its muscarinic receptors. Research has focused on the binding affinities of procyclidine's non-deuterated stereoisomers, noting that the (R)-enantiomer has a significantly higher affinity for muscarinic receptors than the (S)-enantiomer. nih.govnih.gov However, data directly comparing the k_off values or residence times of procyclidine and Procyclidine-d11 is not publicly available.

Therefore, while the principles of the kinetic isotope effect and the importance of drug-target residence time are well-established in pharmacology, there are currently no detailed research findings or data tables from preclinical studies to quantify the specific impact of the d-11 deuteration on Procyclidine's residence time at its target receptors.

Elucidation of Metabolic Pathways and Preclinical Pharmacokinetics Using Procyclidine D11 Hydrochloride As a Tracer

In Vitro Metabolic Stability and Metabolite Identification Studies

The use of in vitro systems, such as liver microsomes and hepatocytes, is a cornerstone of drug metabolism research. These systems allow for the controlled investigation of how a drug is broken down by the body's primary metabolic organ, the liver.

Characterization of Metabolite Profiles in Liver Microsomal and Hepatocyte Systems

Studies utilizing liver microsomal and hepatocyte systems have been instrumental in characterizing the metabolic fate of procyclidine (B1679153). In these in vitro settings, procyclidine undergoes several biotransformation reactions. The major metabolic pathways identified include ketone formation on the cyclohexane (B81311) ring and monohydroxylation. researchgate.net These reactions are primarily oxidative processes mediated by enzymes located in the liver cells.

The resulting metabolites can be identified and quantified using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Procyclidine-d11 as a tracer in these experiments provides a clear advantage. The mass difference between the deuterated parent drug and its non-deuterated metabolites allows for unambiguous identification and quantification, even at low concentrations.

Identification of Cytochrome P450 Isoenzymes Involved in Procyclidine Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. researchgate.netnih.gov Identifying the specific CYP isoenzymes involved in a drug's metabolism is crucial for predicting potential drug-drug interactions. While specific data on the CYP isoenzymes responsible for procyclidine metabolism is not extensively detailed in the provided search results, it is known that CYP enzymes are the primary drivers of oxidative metabolism for many drugs. nih.gov Predictive models suggest that procyclidine is not a substrate for CYP1A2, CYP2C9, CYP2C19, or CYP3A4, but may be an inhibitor of CYP2D6. drugbank.com

Further research using recombinant human CYP enzymes could definitively identify the specific isoforms responsible for procyclidine's metabolism. This would involve incubating Procyclidine-d11 with individual CYP enzymes and analyzing for metabolite formation.

Role of Deuteration in Modulating Metabolic Soft Spots

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can significantly impact a drug's metabolic profile. juniperpublishers.comresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can make it more difficult for metabolic enzymes, like CYPs, to break these bonds, a phenomenon known as the kinetic isotope effect. juniperpublishers.comnih.gov

By strategically placing deuterium atoms at "metabolic soft spots"—positions on the molecule most susceptible to metabolism—the rate of metabolic breakdown can be slowed. juniperpublishers.com This can lead to a longer half-life and altered metabolite profiles. scienceopen.com For Procyclidine-d11, the extensive deuteration could potentially reduce the rate of its metabolism compared to the non-deuterated form, although specific studies confirming this effect for this particular compound are not available in the search results. This "metabolic shunting" can sometimes lead to an increase in the formation of other metabolites as the primary metabolic pathway is slowed. juniperpublishers.com

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and eliminated (ADME) by a living organism. These studies provide critical data before a drug can be tested in humans.

Absorption, Distribution, and Elimination Kinetics

Studies in animal models, such as rats and dogs, have provided valuable insights into the pharmacokinetics of procyclidine. Following administration, procyclidine is absorbed into the bloodstream and distributed throughout the body. koreascience.kr The volume of distribution is approximately 1 L/kg, indicating that the drug distributes into tissues outside of the bloodstream. nih.gov

The elimination half-life of procyclidine is around 12 hours, and the total body clearance is approximately 68 ml/min. nih.gov The use of radiolabeled procyclidine (¹⁴C-procyclidine) in studies has shown that the drug is absorbed and that its plasma concentration can be measured over time. koreascience.kr Procyclidine-d11 can be used in a similar manner, with the added benefit of being a non-radioactive tracer.

Table 1: Pharmacokinetic Parameters of Procyclidine in Healthy Volunteers nih.gov

ParameterValue
Peak Plasma Concentration (Oral)116 ng/ml
Bioavailability (Oral)75%
Volume of Distribution~1 L/kg
Total Body Clearance~68 ml/min
Plasma Elimination Half-Life~12 h

Biodistribution Studies in Specific Organ Systems

Biodistribution studies aim to determine the concentration of a drug in various organs and tissues over time. nih.gov While specific biodistribution data for Procyclidine-d11 is not detailed in the search results, studies with similar compounds provide a general understanding. For instance, studies with other drugs have shown that they can distribute to various organs, including the brain. researchgate.net Given procyclidine's central nervous system effects, it is expected to cross the blood-brain barrier and distribute into brain tissue. wikipedia.orgdrugbank.com

The use of Procyclidine-d11 in conjunction with advanced imaging techniques, such as mass spectrometry imaging, could provide high-resolution data on its distribution within specific organ systems, offering a more detailed understanding of its site of action and potential for off-target effects.

Comparative Pharmacokinetics of Deuterated vs. Non-deuterated Procyclidine

While specific preclinical or clinical studies directly comparing the pharmacokinetics of Procyclidine-d11 (hydrochloride) and its non-deuterated counterpart are not extensively available in published literature, the established principles of kinetic isotope effects in drug metabolism allow for a predictive understanding of the deuterated compound's behavior. The strategic replacement of hydrogen atoms with the heavier, stable isotope deuterium can significantly modify a drug's metabolic profile. researchgate.netnih.govdntb.gov.uanih.gov

The fundamental principle behind this modification lies in the strength of the carbon-deuterium (C-D) bond, which is greater than that of the carbon-hydrogen (C-H) bond. As the cleavage of C-H bonds is frequently a rate-determining step in the metabolism of drugs by enzymes such as the cytochrome P450 (CYP) family, the substitution with deuterium at a metabolic site can decelerate the rate of metabolism. researchgate.netdntb.gov.ua This phenomenon, known as the kinetic isotope effect, can precipitate notable alterations in a drug's pharmacokinetic parameters. nih.gov

The application of deuteration in drug development, often termed "heavy drugs," aims to enhance the pharmacokinetic properties of established medications. This can potentially lead to benefits such as reduced dosing frequency and more stable therapeutic plasma concentrations. researchgate.netdntb.gov.ua A notable precedent for the successful clinical application of this strategy is the FDA approval of deutetrabenazine, a deuterated analogue of tetrabenazine. nih.gov

In practice, Procyclidine-d11 (hydrochloride) is frequently utilized as an internal standard for the precise quantification of procyclidine in biological matrices during pharmacokinetic analyses. smolecule.comresearchgate.net Its physicochemical properties are nearly identical to the parent compound, but its increased mass allows for unambiguous differentiation in mass spectrometry-based assays, ensuring the accuracy of the measurements. smolecule.com

Table 1: Pharmacokinetic Parameters of Non-deuterated Procyclidine in Healthy Volunteers

Pharmacokinetic ParameterMean Value
Peak Plasma Concentration (Cmax)116 ng/mL nih.gov
Time to Peak Concentration (Tmax)1.1 ± 0.36 hours actascientific.com
Elimination Half-life (t1/2)~12 hours nih.govwikipedia.org
Volume of Distribution (Vd)~1 L/kg nih.gov
Total Body Clearance68 mL/min nih.gov
Bioavailability75% nih.gov
This table presents data for the non-deuterated form of procyclidine and serves as a baseline for predicting the effects of deuteration.

Quantitative Proteomics and Metabolomics Integration for In-Depth Metabolic Analysis

The convergence of quantitative proteomics and metabolomics provides a robust, systems-level methodology for dissecting the metabolic pathways of xenobiotics and their broader physiological impacts. nih.govcornell.edumdpi.comrevespcardiol.org Although specific research employing these integrated "omics" technologies for Procyclidine-d11 (hydrochloride) has not been widely disseminated, their application can be extrapolated to delineate a framework for future investigations.

Quantitative Proteomics facilitates the identification and quantification of the proteins integral to the metabolism and transport of procyclidine. Through comparative analysis of protein expression profiles in preclinical systems (e.g., liver microsomes or hepatocytes) exposed to procyclidine versus control conditions, it is possible to pinpoint the specific cytochrome P450 isoenzymes responsible for its biotransformation. Moreover, proteomics can aid in uncovering potential off-target interactions by monitoring changes in the expression of a wide array of other proteins. cornell.edu

Metabolomics , which involves the comprehensive analysis of small-molecule metabolites, offers a direct snapshot of the metabolic fate of Procyclidine-d11 (hydrochloride). nih.govcornell.edu The use of the deuterated compound as a tracer enables the tracking of its conversion into various metabolites. The deuterium label provides a distinct mass signature, allowing for the clear differentiation of drug-related metabolites from the endogenous metabolome via mass spectrometry. nih.govnih.gov This approach can illuminate novel metabolic routes and afford a more holistic view of the drug's disposition.

The Integrated Analysis of proteomics and metabolomics data culminates in a comprehensive understanding of procyclidine's metabolism. For instance, an observed increase in a specific metabolite, as identified by metabolomics, can be correlated with the elevated expression of a particular metabolic enzyme, as identified by proteomics. This integrated strategy is instrumental in constructing predictive models of drug metabolism and anticipating potential drug-drug interactions. nih.gov

Table 2: Potential Applications of Proteomics and Metabolomics in Procyclidine-d11 (hydrochloride) Research

Omics TechnologyApplicationExpected Outcome
Quantitative Proteomics Identification of metabolizing enzymesPinpointing specific CYP enzymes involved in procyclidine oxidation.
Assessment of off-target protein interactionsUnderstanding potential secondary pharmacological effects.
Metabolomics Identification and quantification of metabolitesCharacterizing the full range of procyclidine metabolites.
Elucidation of metabolic pathwaysMapping the biotransformation routes of the drug.
Integrated Proteomics & Metabolomics Mechanistic understanding of metabolismLinking specific enzymes to the formation of specific metabolites.
Biomarker discoveryIdentifying potential biomarkers of drug efficacy or toxicity.

The utility of Procyclidine-d11 (hydrochloride) as a tracer in such integrated omics studies is of significant value. The stable isotope label serves as a powerful tool to trace the molecule's journey through intricate biological systems, thereby providing a detailed and dynamic perspective of its metabolic processing. nih.govnih.govevitachem.com

Utility of Procyclidine D11 Hydrochloride As a Research Tool and Reference Material

Application as an Internal Standard in Bioanalytical Quantification

One of the principal applications of Procyclidine-d11 (hydrochloride) is its use as an internal standard (IS) for the quantification of procyclidine (B1679153) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). smolecule.com An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, which a stable isotope-labeled (SIL) version of the analyte like Procyclidine-d11 accomplishes effectively. nih.gov

Enhancement of Precision and Accuracy in Complex Biological Matrices

The quantification of drugs in complex biological matrices such as plasma, blood, or urine is susceptible to variability during sample preparation, including extraction, evaporation, and reconstitution steps. nih.gov Analyte loss can occur at any of these stages. By adding a known quantity of Procyclidine-d11 to every sample, including calibration standards and quality controls, analysts can correct for these procedural losses. nih.gov Since Procyclidine-d11 behaves almost identically to the unlabeled procyclidine throughout the sample preparation process, the ratio of the analyte's response to the internal standard's response remains constant, even if the absolute recovery varies between samples. This normalization significantly enhances the precision and accuracy of the measurement, ensuring reliable data for pharmacokinetic studies. nih.gov

Mitigation of Matrix Effects in LC-MS/MS Assays

Matrix effects are a common challenge in LC-MS/MS analysis, where co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov Because Procyclidine-d11 has nearly identical chromatographic retention time and ionization properties to the native procyclidine, it experiences the same matrix effects. nih.gov Therefore, by using the ratio of the analyte peak area to the IS peak area for quantification, any signal suppression or enhancement is effectively canceled out. This mitigation of matrix effects is a critical advantage of using a stable isotope-labeled internal standard, leading to more robust and reliable bioanalytical methods. Research has demonstrated the successful use of Procyclidine-d11 hydrochloride as an internal standard in a validated LC-MS/MS method for quantifying procyclidine in human plasma, establishing its utility in bioequivalence and bioavailability studies.

Below is a table summarizing the parameters of a published LC-MS/MS method that utilizes Procyclidine-d11 as an internal standard.

ParameterDetails
Analyte Procyclidine
Internal Standard Procyclidine-d11 Hydrochloride
Biological Matrix Human Plasma
Extraction Technique Liquid-Liquid Extraction
Chromatographic Column C18 column (50 x 4.6 mm, 5 µm)
Mobile Phase Methanol and 0.1% formic acid in water (70:30, v/v)
Detection Mode Multiple Reaction Monitoring (MRM) in positive ion mode
Linearity Range 0.5 to 120 ng/mL

Use as a Chemical Probe in Mechanistic Drug-Drug Interaction Studies (Preclinical)

While specific preclinical studies detailing the use of Procyclidine-d11 as a chemical probe are not widely published, its properties make it an ideal candidate for such investigations. Mechanistic drug-drug interaction (DDI) studies aim to understand how co-administered drugs affect each other's absorption, distribution, metabolism, and excretion (ADME). Procyclidine is known to interact with several other drugs, including antipsychotics. lgcstandards.com

Using Procyclidine-d11 as a probe would allow researchers to precisely track its metabolic fate in the presence of a new chemical entity (NCE). For instance, in an in vitro study with human liver microsomes, researchers could incubate Procyclidine-d11 with an NCE to determine if the NCE inhibits or induces the specific cytochrome P450 (CYP) enzymes responsible for procyclidine's metabolism. The use of the deuterated form allows for its unambiguous detection by mass spectrometry, even in the presence of the NCE and its own metabolites. This approach can elucidate the specific mechanisms of interaction, which is a critical step in predicting potential clinical DDI risks.

Development of Certified Analytical Reference Standards for Quality Control

Procyclidine-d11 (hydrochloride) is available as a high-purity analytical reference standard from various suppliers. medchemexpress.comnih.gov These standards are essential for the quality control (QC) of pharmaceutical products and for the validation of analytical methods. A certified reference material (CRM) provides confidence in the identity, purity, and concentration of a standard solution.

Suppliers provide a Certificate of Analysis (CofA) with Procyclidine-d11, which includes critical information on its chemical purity (often >95% by HPLC) and isotopic purity. smolecule.commedchemexpress.com This documentation is crucial for laboratories operating under stringent regulatory guidelines, as it ensures the traceability and reliability of their analytical measurements. Using a well-characterized reference standard like Procyclidine-d11 is fundamental for validating assays that measure procyclidine, ensuring that these assays are accurate, precise, and specific.

The table below outlines typical specifications for a Procyclidine-d11 (hydrochloride) reference standard.

SpecificationTypical Value
Chemical Name 1-(Cyclohexyl-d11)-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol Hydrochloride
Molecular Formula C₁₉H₁₈D₁₁NO (HCl)
Purity (HPLC) >95%
Isotopic Labeling Type Deuterium (B1214612)
Appearance White or off-white powder
Storage Condition +4°C

Isotope Tracing for Understanding Pharmacodynamic Biomarker Dynamics

Isotope tracing is a powerful technique to study the relationship between the concentration of a drug and its pharmacological effect over time (pharmacodynamics). While studies specifically employing Procyclidine-d11 for this purpose are not prominent in the literature, its utility can be inferred from established methodologies. nih.gov

Procyclidine exerts its effects by blocking muscarinic acetylcholine (B1216132) receptors. smolecule.com A potential application for Procyclidine-d11 would be in a receptor occupancy study using an imaging technique like Positron Emission Tomography (PET). In such a preclinical study, animals could be administered Procyclidine-d11, and researchers could simultaneously measure its concentration in plasma and the degree of muscarinic receptor occupancy in the brain. The stable isotope label allows for precise quantification of the drug at ultra-low concentrations. Correlating the exact drug concentration with the dynamic changes in a pharmacodynamic biomarker (in this case, receptor occupancy) provides critical insights into the drug's mechanism of action and helps in determining optimal dosing strategies for achieving a therapeutic effect. Studies on the unlabeled form of procyclidine have already identified its effects on pharmacodynamic markers such as pupil diameter, salivary secretion, and heart rate, establishing a basis for more advanced investigations with its deuterated analog.

Future Perspectives and Emerging Research Avenues for Deuterated Procyclidine Analogues

Novel Synthetic Strategies for Regioselective Deuteration

The synthesis of Procyclidine-d11 (hydrochloride) involves the substitution of eleven hydrogen atoms with deuterium (B1214612) across the molecule's cyclohexyl, phenyl, and pyrrolidine (B122466) rings. smolecule.com Current methods often employ hydrogen-deuterium exchange reactions, with deuterium oxide serving as the primary source of the isotope. smolecule.com The synthesis may commence with precursors like 3-(1-pyrrolidino)propiophenone, followed by reactions with deuterated reagents to introduce the deuterium atoms. smolecule.com

Future research is trending towards the development of more sophisticated and efficient synthetic strategies that allow for regioselective deuteration—the precise placement of deuterium at specific atomic sites. This precision is crucial as the metabolic stability and pharmacokinetic behavior of a drug can be significantly influenced by the location of deuteration. nih.gov Emerging techniques in deuteration that could be applied to procyclidine (B1679153) analogues include:

Catalytic Hydrogen Isotope Exchange (HIE): The use of advanced catalytic systems, such as those based on rhodium or platinum, could offer more controlled and efficient deuteration pathways compared to general exchange reactions. researchgate.net

Microwave-Assisted Deuteration: As demonstrated with other compounds, microwave irradiation can facilitate direct protium/deuterium exchange, sometimes offering rapid and high-yield deuteration under specific conditions (e.g., in D₂O with or without an acid catalyst). snmjournals.org

Flow Chemistry for Deuteration: Continuous flow reactors could provide better control over reaction parameters like temperature and pressure, leading to more consistent and selective deuteration outcomes.

Chemoenzymatic Synthesis: Utilizing enzymes to catalyze specific steps in the synthesis could introduce deuterium with high regioselectivity and stereoselectivity, which is particularly challenging to achieve through purely chemical methods.

These novel strategies promise to yield specifically labeled procyclidine analogues, enabling a more detailed investigation of structure-activity relationships and the precise effects of deuterium placement on the drug's metabolic fate. nih.gov

Integration with Advanced Imaging Modalities for In Vivo Tracing (e.g., PET if applicable to deuterium)

While Procyclidine-d11 is primarily used as a stable isotope-labeled internal standard for pharmacokinetic studies using mass spectrometry, its future applications could extend to advanced in vivo imaging. smolecule.comevitachem.com Deuterium itself is not a positron emitter and therefore not directly suitable for Positron Emission Tomography (PET). However, it is used in an emerging technique called Deuterium Metabolic Imaging (DMI). cam.ac.ukcam.ac.uk

Deuterium Metabolic Imaging (DMI): DMI is an MRI-based modality that non-invasively tracks the fate of deuterium-labeled compounds in vivo. cam.ac.uk By administering a deuterated procyclidine analogue, DMI could potentially be used to map the distribution and metabolism of the drug in the brain and other tissues in real-time, providing valuable insights into its pharmacodynamics at the target site.

Furthermore, the integration of deuterium with PET imaging is an active area of research. This typically involves creating dual-labeled molecules that contain both deuterium and a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net

Dual-Labeling for PET Imaging: A procyclidine analogue could be synthesized to contain both deuterium (like the d11 moiety) and a PET isotope such as ¹⁸F. The deuterium can enhance the metabolic stability of the tracer by slowing down its breakdown, which can lead to clearer imaging signals and improved quantification of receptor binding. snmjournals.orgnih.gov For example, a molecule like [¹⁸F]Fluoro-procyclidine-d11 could be developed. This dual-labeling strategy has been successfully explored for other PET tracers to improve their in vivo stability and imaging characteristics. nih.govresearchgate.net

Computational Modeling and Simulation of Deuterium Isotope Effects on Molecular Interactions

Computational modeling offers a powerful, predictive tool to understand the subtle but significant effects of deuteration on a drug's behavior. The replacement of hydrogen with deuterium strengthens the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. This difference, known as the kinetic isotope effect (KIE), can alter the rate of metabolic reactions that involve the cleavage of this bond. nih.gov

Future research on Procyclidine-d11 will likely involve sophisticated computational approaches to simulate these effects:

Molecular Docking: These simulations can predict how Procyclidine-d11 binds to its primary targets, the muscarinic acetylcholine (B1216132) receptors (M1, M2, M4), and its secondary target, the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.comdrugbank.com By comparing the binding energies and conformations of deuterated and non-deuterated procyclidine, researchers can hypothesize whether deuteration impacts binding affinity or selectivity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can model the enzymatic reactions involved in procyclidine metabolism. By simulating the bond-breaking and bond-forming steps, QM/MM can predict the magnitude of the KIE for specific metabolic pathways, helping to identify which sites of deuteration would be most effective at slowing metabolism.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of procyclidine within the binding pocket of its receptor or metabolizing enzyme over time. This can reveal how deuteration might alter the drug's residence time at the receptor or its orientation within an enzyme's active site, providing a more nuanced understanding of the isotope effect beyond a simple change in bond strength. nih.gov

These computational studies can guide the rational design of new deuterated procyclidine analogues, prioritizing the synthesis of candidates with the most promising predicted properties. nih.govnih.gov

Development of Multi-Labeled Procyclidine Analogs for Complex Biological Studies

The complexity of neurotransmitter systems and drug metabolism often requires multi-faceted approaches to untangle biological mechanisms. The development of procyclidine analogues labeled with multiple types of isotopes is a promising future direction. As mentioned, Procyclidine-d11 is a stable isotope-labeled compound. evitachem.com Future work could involve combining this with other labels.

Dual Stable Isotope and Radionuclide Labeling: As discussed, combining deuterium with a PET isotope like ¹⁸F creates a powerful tool for in vivo imaging. nih.govresearchgate.net Similarly, combining deuterium with a SPECT (Single Photon Emission Computed Tomography) isotope like iodine-123 could also be explored.

Triple-Labeled Probes: For highly specialized preclinical studies, one could envision a procyclidine analogue labeled with deuterium (¹H), a radioactive isotope for imaging (e.g., ¹⁸F), and a stable heavy isotope like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). Such a probe could be used in studies that correlate PET imaging data with subsequent ex vivo mass spectrometry-based metabolomics, allowing researchers to track the parent drug and its metabolic fragments with high precision.

These multi-labeled analogues would enable sophisticated experimental designs to simultaneously investigate pharmacokinetics, receptor occupancy, and metabolic pathways, providing a more holistic understanding of procyclidine's action in the central nervous system.

Unexplored Preclinical Pharmacological Targets and Research Applications

While procyclidine is well-established as a muscarinic antagonist for treating Parkinsonism and drug-induced extrapyramidal symptoms, the utility of its deuterated analogues could extend to new research applications and unexplored pharmacological targets. drugbank.comfda.gov The enhanced analytical tractability and potentially improved pharmacokinetic profile of deuterated versions like Procyclidine-d11 can facilitate these explorations. nih.govevitachem.com

NMDA Receptor Subtype Modulation: Procyclidine is known to act as an NMDA receptor antagonist. medchemexpress.com However, the NMDA receptor is a complex of different subunits, and the specific effects of procyclidine on various subunit combinations (e.g., GluN2A vs. GluN2B) are not fully characterized. Using Procyclidine-d11 in preclinical models could allow for more precise studies of how it modulates specific NMDA receptor subtypes, which may be relevant for conditions beyond Parkinson's disease, such as certain psychiatric disorders. medchemexpress.com

Neuroinflammation and Microglial Activity: Emerging research links cholinergic signaling to the modulation of neuroinflammatory processes. The anticholinergic action of procyclidine could potentially influence microglial activation and cytokine release. Deuterated procyclidine could be a valuable tool in preclinical models of neuroinflammation (e.g., in Alzheimer's disease or multiple sclerosis models) to dissect these effects with greater metabolic stability and analytical precision.

Off-Target Effects and Drug Repurposing: The ability to create metabolically stable versions of procyclidine allows for a more thorough investigation of its potential off-target effects. Computational screening combined with preclinical testing using Procyclidine-d11 could uncover novel interactions with other receptors or enzymes, potentially leading to drug repurposing opportunities for new therapeutic indications.

Investigating Drug-Drug Interactions: Procyclidine is often co-administered with antipsychotic drugs. smolecule.com Deuterated analogues can be used in sophisticated pharmacokinetic studies to more clearly delineate the metabolic pathways of procyclidine and how they are affected by co-administered drugs, helping to predict and understand drug-drug interactions at the enzyme level (e.g., with cytochrome P450 enzymes). nih.gov

The development and application of deuterated analogues like Procyclidine-d11 (hydrochloride) are set to deepen our understanding of this drug's pharmacology and open new avenues for therapeutic intervention and neuroscience research.

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